7-Ethyl-2-methylundecan-4-yl sulfate
Description
Overview of Sulfate (B86663) Ester Compounds in Academic Research
Sulfate esters are a significant class of organic compounds characterized by a sulfate group (-OSO₃⁻) covalently bonded to an organic moiety via an oxygen atom. These compounds are ubiquitous in nature and are subjects of extensive academic research due to their diverse roles in biological and chemical systems. In biochemistry, sulfate esters are involved in numerous processes; for instance, sulfation is a key mechanism for the detoxification and excretion of various compounds, including drugs and xenobiotics.
In synthetic chemistry, researchers have developed comprehensive approaches for the synthesis of sulfate esters. These methods often permit the high-yielding synthesis of protected sulfate monoesters, which can then be deprotected to yield the final product researchgate.netacs.org. The stability and reactivity of sulfate esters are also of great interest. While organic sulfate esters are typically obtained as relatively stable salts, their corresponding free acids are considered strong and unstable researchgate.net. Their hydrolysis mechanisms have been studied to understand their behavior in different chemical environments nih.govacs.org. The wide-ranging applications and interesting chemical properties of sulfate esters continue to make them a fertile area for academic exploration researchgate.netresearchgate.net.
Structural Characteristics and Nomenclature of Branched Alkyl Sulfates
While linear alkyl sulfates are common, branching in the alkyl chain introduces significant changes to the molecule's physical and chemical properties. A branched alkyl sulfate, such as 7-Ethyl-2-methylundecan-4-yl sulfate, has one or more alkyl groups attached to the main carbon chain. The position of this branching is critical; for example, "beta-branched" or "2-alkyl branched" sulfates have branching at the carbon atom adjacent to the one bonded to the sulfate group, whereas "mid-chain branched" refers to branching closer to the center of the alkyl chain google.com.
The nomenclature of these complex structures follows IUPAC rules. For a branched substituent, the longest carbon chain of the branch is numbered starting from the point of attachment to the parent chain. Any side groups on this branch are then named and numbered accordingly, and the entire complex substituent name is enclosed in parentheses libretexts.orgyoutube.comyoutube.com. In the case of this compound, the parent chain is undecane (an 11-carbon chain). The sulfate group is at position 4. There is a methyl group at position 2 and an ethyl group at position 7 of the undecane chain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 139-88-8 biosynth.comchemnet.comsielc.comchemical-suppliers.eu |
| Molecular Formula | C₁₄H₂₉NaO₄S biosynth.comchemnet.comcymitquimica.com |
| Molecular Weight | 316.43 g/mol biosynth.comchemnet.comcymitquimica.com |
| Density | 1.06 g/mL at 20 °C biosynth.com |
| Synonyms | Sodium sotradecol, Tergitol Anionic 4, Sodium tetradecyl sulfate, Niaproof 4 chemnet.comsielc.comchemical-suppliers.eucymitquimica.com |
Historical Development and Evolution of Research on Branched Alkyl Sulfates, Including the Chemical Compound
The history of surfactants began with soaps, which have been used for millennia and were traditionally made from animal fats and vegetable oils nepjol.inforesearchgate.netripublication.com. The modern era of synthetic surfactants began in the 1930s with the advent of petrochemical-derived detergents keyingchemical.comchemnutrition.com. Alkyl sulfates were developed as a significant improvement over traditional soaps due to their enhanced solubility and effectiveness, particularly in hard water google.com.
Early research focused predominantly on linear alkyl sulfates. However, as the field of surfactant chemistry matured, researchers began to explore the effects of modifying the hydrophobic alkyl chain. This led to the development of branched alkyl sulfates. Initial studies in the mid-20th century and later, more intensive research in the 1990s, demonstrated that branching could be used to fine-tune surfactant properties google.comgoogle.com. For instance, moving the branching away from the end of the chain and towards the center was found to lower the Krafft temperature—the temperature at which surfactant solubility increases dramatically—making these surfactants more effective in cold water washing conditions google.com. The compound this compound, also known by trade names such as Tergitol 4, is a product of this evolution, representing a sophisticated molecular design with specific branching to achieve desired performance characteristics sielc.comcymitquimica.com.
Significance of Branched Alkyl Sulfate Architectures in Chemical Systems
The molecular architecture of a surfactant—the length of its hydrophobic tail, the degree and position of branching, and the nature of its hydrophilic head—has a profound impact on its function in chemical systems researchgate.netnih.govnih.gov. For branched alkyl sulfates, these structural variations are particularly significant.
Branching disrupts the orderly packing of surfactant molecules at interfaces and in micelles compared to their linear counterparts. This disruption generally leads to several important effects:
Increased Solubility: Branching often increases the water solubility of the surfactant and lowers the Krafft temperature, which is advantageous for applications in cold or hard water shell.com.
Surface Tension and Micelle Formation: The presence of branches affects the critical micelle concentration (CMC), which is the concentration at which surfactants begin to form micelles. The specific architecture influences how effectively the surfactant can lower the surface tension of water researchgate.net.
Foaming and Emulsifying Power: The ability of a surfactant to create and stabilize foam or emulsions is directly related to its molecular structure. Hydrophobe branching can dramatically affect these properties, tailoring the surfactant for specific applications, from detergents to industrial wetting agents shell.comresearchgate.net.
The specific arrangement of ethyl and methyl branches in this compound is a deliberate design choice to balance these properties, making it an effective anionic surfactant in various chemical systems aip.orgncu.edu.tw.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sodium sotradecol |
| Tergitol Anionic 4 |
| Sodium tetradecyl sulfate |
An in-depth examination of the synthetic pathways and reaction mechanisms for producing this compound and similar branched alkyl sulfates reveals a multi-step process. The synthesis begins with the construction of a specific branched alcohol precursor, followed by a sulfation reaction to introduce the sulfate ester group.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H29O4S- |
|---|---|
Molecular Weight |
293.44 g/mol |
IUPAC Name |
(7-ethyl-2-methylundecan-4-yl) sulfate |
InChI |
InChI=1S/C14H30O4S/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17/h12-14H,5-11H2,1-4H3,(H,15,16,17)/p-1 |
InChI Key |
GROJOWHVXQYQGN-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-] |
Canonical SMILES |
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 7 Ethyl 2 Methylundecan 4 Yl Sulfate
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating complex mixtures, and several high-performance methods are suitable for the analysis of 7-ethyl-2-methylundecan-4-yl sulfate (B86663).
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the separation and quantification of alkyl sulfates. For 7-ethyl-2-methylundecan-4-yl sulfate, specifically its sodium salt, a reverse-phase (RP) HPLC method has been demonstrated to be effective. acs.org This approach typically utilizes a hydrophobic stationary phase where the separation is driven by the hydrophobic interactions of the C14 alkyl chain of the molecule.
Different stationary phases have been evaluated for alkyl sulfate analysis, including specialized columns like Acclaim C18 Surfactant, Surfactant C8, and Primesep B4, as well as traditional C18 columns. bohrium.comnih.govresearchgate.net The choice of column influences the elution order and selectivity. For instance, on Acclaim C18, ethoxylated alkyl sulfates elute in order of increasing ethoxylation, while a reversed order is seen on Hypercarb columns. bohrium.comnih.gov Detection can be achieved through various means, including evaporative light scattering detection (ELSD), refractive index detection (RID), or conductivity detection, the latter often used with a suppressor. nih.govchemrxiv.orglibretexts.org
A typical HPLC method for the sodium salt of this compound can be performed on a Newcrom R1 column, which is a reverse-phase column. acs.org The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. acs.org For applications requiring mass spectrometry compatibility, the non-volatile phosphoric acid is replaced with a volatile acid such as formic acid. acs.org
Table 1: Example HPLC Conditions for Alkyl Sulfate Analysis
| Parameter | Condition 1 (Specific) | Condition 2 (General) | Condition 3 (General) |
|---|---|---|---|
| Analyte | 7-Ethyl-2-methyl-4-undecanolsulfate, sodium salt acs.org | Sodium Dodecyl Sulfate researchgate.net | Alkyl Sulfate Ethoxymers nih.gov |
| Column | Newcrom R1 (Reverse-Phase) | Primesep B4 (Mixed-Mode) | Acclaim C18 Surfactant |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | 60% Acetonitrile, 40% Water | 50% Acetonitrile, 50% 0.1 M Ammonium (B1175870) Acetate in Water |
| Buffer/Additive | Phosphoric/Formic Acid | 30 mM Ammonium Formate (pH 3.0) | Ammonium Acetate |
| Detection | UV, ELSD, or MS | Corona Aerosol Detector (CAD) | Conductimetric Detection |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry. It is indispensable for both the definitive structural confirmation and trace-level quantification of compounds like this compound.
For structural elucidation, tandem mass spectrometry (MS/MS) is employed. After the initial soft ionization process, which typically forms a protonated or deprotonated molecular ion, the ion of interest ([M-H]⁻ for the sulfate anion) is isolated and fragmented. columbia.eduspectrabase.com The resulting fragmentation pattern provides a wealth of structural information, allowing for the characterization of the alkyl chain, the position of the ethyl and methyl branches, and the location of the sulfate group.
For quantification, especially at trace levels, derivatization may be necessary to improve ionization efficiency and chromatographic behavior. A highly effective method for alkyl sulfates involves derivatization with trimethylamine (B31210). wustl.eduspectrabase.com This reaction converts the sulfate ester into a quaternary ammonium derivative, which is a highly polar, ionic compound. wustl.eduspectrabase.com These derivatives are well-retained on hydrophilic interaction liquid chromatography (HILIC) columns, allowing for excellent separation from non-polar matrix components. wustl.eduspectrabase.com This approach offers outstanding sensitivity, with detection limits in the low parts-per-million (ppm) range, and has shown high recovery rates (generally above 85%). wustl.edu
Table 2: Key Aspects of LC-MS Analysis for Alkyl Sulfates
| Aspect | Details for Structural Elucidation | Details for Quantification |
|---|---|---|
| Ionization | Electrospray Ionization (ESI) in negative mode to generate [M-H]⁻ ions. columbia.edu | ESI in positive mode after derivatization to generate quaternary ammonium ions. wustl.edu |
| Mass Analysis | Tandem MS (MS/MS) on analyzers like Time-of-Flight (ToF) or Ion Traps to generate fragment ions for structure confirmation. spectrabase.com | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. |
| Chromatography | Reverse-Phase HPLC with MS-compatible mobile phases (e.g., using formic acid). acs.org | Hydrophilic Interaction Liquid Chromatography (HILIC) for polar derivatives. wustl.eduspectrabase.com |
| Sample Prep | Direct injection or simple extraction. | Derivatization with reagents like trimethylamine to enhance signal. wustl.eduspectrabase.com |
Capillary Electrophoresis (CE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. As an anionic compound, this compound is an ideal candidate for analysis by CE. When coupled with a capacitively coupled contactless conductivity detector (C⁴D), it provides a simple, universal, and robust analytical method. nih.gov
The C⁴D system consists of two electrodes placed around the outside of the capillary, creating a capacitor. crimsonpublishers.com It measures changes in the conductivity of the solution inside the capillary as different analyte zones pass through the detection gap. crimsonpublishers.com This detection method is non-invasive, preventing issues like electrode fouling, and is universally applicable to any charged or chargeable species. nih.gov
While specific applications for this compound are not documented, methods developed for other small ions and organic acids demonstrate the technique's potential. A typical analysis would involve using a background electrolyte (BGE) with a pH that ensures the sulfate group is fully deprotonated. The separation voltage, buffer composition (e.g., MES-histidine), and additives can be optimized to achieve the desired resolution and analysis time. The technique is considered a "green" analytical method due to its low consumption of solvents and reagents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Sulfate Esters
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
The structure can be confirmed by comparing the spectrum of the sulfate ester with that of its parent alcohol, 7-ethyl-2-methylundecan-4-ol. The key diagnostic change upon sulfation is the significant downfield shift of the proton signal (¹H NMR) and carbon signal (¹³C NMR) at the C-4 position, the site of esterification. Studies on other sulfated molecules show that the proton attached to the carbon bearing the sulfate group (H-4 in this case) experiences a substantial downfield shift due to the strong deshielding effect of the electronegative sulfate group. Similarly, the C-4 carbon signal will also shift downfield. Other protons and carbons near the sulfation site may also experience smaller shifts due to through-space or inductive effects. Two-dimensional NMR techniques like COSY and HSQC would be used to assign all proton and carbon signals definitively.
Table 3: Predicted ¹H NMR Chemical Shift Changes from Parent Alcohol to Sulfate Ester
| Proton Group | Expected Shift in 7-ethyl-2-methylundecan-4-ol | Predicted Change in this compound | Reason for Change |
|---|---|---|---|
| H-4 (CH-O) | ~3.5-3.7 ppm | Significant downfield shift (to ~4.0-4.5 ppm) | Strong deshielding from the directly attached electronegative sulfate ester group. |
| H-3, H-5 (adjacent CH₂) | ~1.4-1.6 ppm | Minor downfield shift | Inductive effect of the sulfate group. |
| Alkyl Chain Protons | 0.8-1.3 ppm | Minimal to no change | Protons are distant from the site of sulfation. |
Other Spectroscopic Techniques for Functional Group Analysis (e.g., Raman Spectroscopy)
While NMR provides the skeletal structure, other spectroscopic techniques like Raman spectroscopy are excellent for identifying specific functional groups. Raman spectroscopy is particularly well-suited for studying alkyl sulfates, even in aqueous solutions, as water is a weak Raman scatterer. wustl.edu
The Raman spectrum of this compound would exhibit several characteristic bands. The C-H stretching region (2800–3000 cm⁻¹) provides information on the conformation of the alkyl chains. acs.org The ratio of intensities of bands corresponding to trans and gauche conformers can be used to study molecular packing and aggregation. acs.org
Most importantly for this compound, the sulfate group itself gives rise to distinct Raman signals. The symmetric stretching vibration of the SO₄ group (ν(SO₄)) typically appears as a strong band, often cited in the region around 1060-1080 cm⁻¹. However, specific band positions for alkyl sulfates can be found in different regions; for example, a ν(SO₄) stretch for sodium laureth sulfate has been identified around 1290 cm⁻¹. The presence and position of these bands provide definitive evidence for the sulfate functional group. researchgate.netcrimsonpublishers.com
Methodological Aspects of Sample Preparation and Derivatization for Analytical Studies
Proper sample preparation is crucial for accurate and reliable analysis, especially when dealing with complex matrices. The approach depends on the analytical technique and the goal of the study.
For the analysis of alkyl sulfates in complex samples, such as protein solutions or commercial formulations, a sample clean-up step is often required. A one-step ion-pair extraction is a common method used to isolate alkyl sulfates prior to chromatographic analysis. chemrxiv.org
In some cases, the sulfate ester must be cleaved to analyze the core structure or to release the sulfate for separate quantification. Chemical hydrolysis, using either acidic or basic conditions, can be employed to break the ester linkage. Solvolysis, which is a milder chemical procedure, can also be used to release sulfate esters.
As discussed in the LC-MS section, derivatization is a key strategy to enhance analytical performance. The conversion of alkyl sulfates into quaternary ammonium derivatives via reaction with tertiary amines like trimethylamine is a practical and effective approach. wustl.eduspectrabase.com This not only improves chromatographic retention on HILIC columns but also significantly boosts sensitivity in mass spectrometry by creating a permanently charged species that ionizes efficiently. wustl.edu The choice of derivatization reagent must be made carefully to avoid side reactions and ensure the reaction proceeds to completion for quantitative analysis.
Computational and Theoretical Investigations of 7 Ethyl 2 Methylundecan 4 Yl Sulfate and Sulfate Esters
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules like 7-Ethyl-2-methylundecan-4-yl sulfate (B86663). nih.gov Methods such as Density Functional Theory (DFT) and semi-empirical methods are employed to determine the most stable three-dimensional arrangements (conformations) of the molecule and to map its electronic structure. researchgate.net
The electronic structure, particularly the distribution of partial charges, is a key determinant of a surfactant's behavior. 66.39.60 The sulfate headgroup is strongly hydrophilic due to the electronegative oxygen atoms, which draw electron density, creating a significant negative partial charge. Quantum chemical calculations reveal that this charge is not confined to the sulfate group but is distributed to some extent over the adjacent atoms in the alkyl chain. 66.39.60 This charge distribution affects how the molecule interacts with itself, with solvent molecules, and at interfaces.
Table 1: Calculated Electronic Properties of a Model Branched Alkyl Sulfate
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate an electron. |
| LUMO Energy | 1.5 eV | Represents the molecule's ability to accept an electron. researchgate.net |
| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |
| Partial Charge on Sulfate Group | -1.2 e | Confirms the high polarity of the headgroup. |
| Partial Charge on Alkyl Chain | +0.2 e | Shows a slight positive charge distribution on the tail. |
Note: These are representative values for a model branched alkyl sulfate and would be specifically calculated for 7-Ethyl-2-methylundecan-4-yl sulfate using appropriate computational methods.
Molecular Dynamics Simulations of Branched Alkyl Sulfate Behavior in Solutions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules behave in a solvent, typically water, over time. acs.orgnih.gov These simulations model the interactions between the surfactant molecules and the solvent molecules, governed by force fields that approximate the potential energy of the system. acs.org
MD simulations are particularly useful for studying the self-assembly of surfactants into micelles. For branched alkyl sulfates, the simulations can show how the shape of the alkyl tail affects the packing of molecules within a micelle. The ethyl and methyl branches can disrupt the orderly packing that is characteristic of linear alkyl sulfates, leading to micelles with a less dense core and a larger surface area per molecule. shell.com This, in turn, influences the critical micelle concentration (CMC), the concentration at which micelles begin to form.
Furthermore, MD simulations can elucidate the structure and dynamics of the surfactant monolayer at an air-water or oil-water interface. acs.orgnih.gov They can reveal the orientation of the branched alkyl chains, the thickness of the interfacial layer, and the mobility of the surfactant molecules within that layer. nih.gov
Theoretical Studies on Hydrolysis Mechanisms of Sulfate Esters
The stability of this compound is related to its susceptibility to hydrolysis, the chemical breakdown by reaction with water. Theoretical studies, often employing quantum chemical methods, have been crucial in elucidating the mechanisms of sulfate ester hydrolysis. nih.govacs.org
For alkyl sulfates, hydrolysis typically involves the cleavage of the C-O or S-O bond. Theoretical calculations can determine the energy barriers associated with different potential reaction pathways. In neutral or acidic conditions, the reaction may proceed through a nucleophilic attack by a water molecule on the carbon atom attached to the sulfate group (an SN2 mechanism) or on the sulfur atom.
Computational studies have shown that the hydrolysis of aryl sulfate monoanions in solution often occurs via an SN2 mechanism. acs.orgresearchgate.net Theoretical models can also predict how the rate of hydrolysis is affected by factors such as pH and the structure of the alkyl group. The branching in this compound could sterically hinder the approach of a water molecule, potentially leading to a slower hydrolysis rate compared to a linear alkyl sulfate of similar chain length.
Computational Modeling of Interactions with Solvent Systems
Computational models are essential for understanding the intricate interactions between this compound and various solvent systems. nii.ac.jp These models can range from implicit solvent models, which treat the solvent as a continuous medium with specific dielectric properties, to explicit solvent models, where individual solvent molecules are included in the simulation.
Implicit solvent models are computationally efficient and can provide good estimates of the free energy of solvation, which is the energy change associated with transferring a molecule from a vacuum to a solvent. nii.ac.jp This is a critical parameter for predicting the solubility of the surfactant.
Explicit solvent models, often used in conjunction with MD simulations, provide a more detailed picture of the solute-solvent interactions. nii.ac.jp For this compound in water, these models can show the formation of a hydration shell around the polar sulfate headgroup, with water molecules oriented to maximize hydrogen bonding. The hydrophobic alkyl chain, in contrast, disrupts the hydrogen-bonding network of water, which is the driving force for the hydrophobic effect and micelle formation.
Table 2: Solvation Free Energies of Model Surfactant Components in Water
| Molecular Component | Solvation Free Energy (kcal/mol) | Interpretation |
| Sulfate Headgroup | -95 | Strong favorable interaction with water. |
| Undecane (as a proxy for the alkyl tail) | +8 | Unfavorable interaction with water, driving hydrophobic aggregation. |
| 2-Methylundecane | +7.5 | Branching slightly reduces the unfavorable interaction. |
| 7-Ethylundecane | +7.2 | Branching slightly reduces the unfavorable interaction. |
Note: These are illustrative values. The actual solvation free energy of this compound would be calculated for the entire molecule.
Structure-Activity Relationship (SAR) Studies Applied to Branched Alkyl Sulfates
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its functional properties or activities. epa.gov For branched alkyl sulfates like this compound, SAR studies, often aided by computational methods, can predict properties such as detergency, foaming ability, and biodegradability based on structural features.
The branching of the alkyl chain is a key structural variable. SAR studies have shown that the position and size of the branches can significantly impact a surfactant's performance. shell.com For example, branching near the center of the alkyl chain, as in this compound, can enhance solubility in cold water and improve wetting properties compared to linear isomers. However, extensive branching can sometimes hinder detergency on certain types of soils. shell.com
Computational SAR models can be developed by calculating a range of molecular descriptors (e.g., molecular weight, volume, surface area, and electronic properties) for a series of branched alkyl sulfates and correlating these descriptors with experimentally measured activities. These models can then be used to predict the properties of new, unsynthesized surfactant structures, thereby accelerating the design of new molecules with desired performance characteristics.
Environmental Biogeochemistry and Degradation Mechanisms of Branched Alkyl Sulfates
Biodegradation Pathways of Branched Alkyl Sulfates in Environmental Matrices
The primary mechanism for the environmental breakdown of branched alkyl sulfates is biodegradation by microorganisms. cleaninginstitute.org Bacteria in environments such as activated sewage sludge have demonstrated the ability to utilize these complex surfactants as a source of carbon and energy. nih.gov
The crucial first step in the biodegradation of any alkyl sulfate (B86663) is the enzymatic cleavage of the sulfate ester bond, a reaction catalyzed by a class of enzymes known as alkylsulfatases. cleaninginstitute.org This hydrolysis releases the parent alcohol and an inorganic sulfate ion. researchgate.net For branched alkyl sulfates, this process requires specific enzymes capable of accommodating the steric hindrance imposed by the branched alkyl chain. nih.govnih.gov
Studies on the model branched surfactant, 2-butyloctyl sulfate, have led to the identification of novel alkylsulfatases. For instance, Pseudomonas species isolated from sewage sludge have been shown to produce enzymes specifically for branched substrates. nih.govnih.gov Unlike the enzymes that degrade linear sodium dodecyl sulfate (SDS), these specialized sulfatases can effectively hydrolyze the branched structure, releasing the corresponding alcohol, 2-butyloctanol. nih.gov This demonstrates that the initial and rate-limiting step in the degradation of branched alkyl sulfates is handled by a distinct and specific set of microbial enzymes. nih.gov
Following the initial hydrolysis by an alkylsulfatase, the resulting branched alcohol enters microbial metabolic pathways. The alcohol is typically oxidized first to an aldehyde and then to a carboxylic acid. researchgate.net This resulting branched-chain carboxylic acid is then further broken down, often through β-oxidation pathways, to provide carbon and energy for the microorganism. cleaninginstitute.org
The regulation of the enzymes involved is a key aspect of this process. The production of specific alkylsulfatases for branched substrates is often inducible. nih.govnih.gov For example, the Pseudomonas sp. strain AE-D produces the alkylsulfatase DP1, which is active on 2-butyloctyl sulfate, only when this specific surfactant is present in the growth medium. nih.govnih.gov The enzyme's production ceases once the substrate is depleted. nih.gov Similarly, Pseudomonas sp. strain AE-A produces an enzyme, AP2, which is also specifically induced by and active on 2-butyloctyl sulfate, but not on the linear SDS. nih.govnih.gov This indicates a sophisticated regulatory system that allows microbes to efficiently catabolize these complex molecules only when they are available.
Interactive Table: Specificity of Microbial Alkylsulfatases
| Enzyme | Microbial Source (Strain) | Substrate Specificity | Regulation | Reference |
|---|---|---|---|---|
| AP1 | Pseudomonas sp. AE-A | Weakly active on SDS and 2-butyloctyl sulfate | Constitutive | nih.govnih.gov |
| AP2 | Pseudomonas sp. AE-A | Active on 2-butyloctyl sulfate, not SDS | Inducible by 2-butyloctyl sulfate | nih.govnih.gov |
| AP3 | Pseudomonas sp. AE-A | Active on SDS, not 2-butyloctyl sulfate | Inducible by SDS | nih.govnih.gov |
| DP1 | Pseudomonas sp. AE-D | Active on 2-butyloctyl sulfate, not SDS | Inducible by 2-butyloctyl sulfate | nih.govnih.gov |
Contrary to early assumptions based on other surfactant types like alkylbenzene sulfonates, alkyl sulfates with branching are not inherently resistant to biodegradation. cler.com Studies show that alkyl sulfates with slight branching, such as 2-alkyl branches or a few methyl branches, can be biodegraded as rapidly and completely as their linear counterparts. nih.govcleaninginstitute.org For example, slightly branched C11 alkyl sulfates have been shown to utilize 67-73% of their theoretical oxygen demand in 5 days, a rate comparable to that of glucose. cleaninginstitute.org
However, the degree and position of branching can influence the degradation rate. While surfactants like 7-Ethyl-2-methylundecan-4-yl sulfate are classified as slightly branched, some highly branched primary and secondary alkyl sulfates have shown resistance to biodegradation in certain tests, with some showing no degradation after 18 days. cleaninginstitute.org This contrasts sharply with linear primary alkyl sulfates, which typically undergo complete primary biodegradation within a few days. cleaninginstitute.org The key factor is the ability of microbial communities to produce the specific enzymes required to initiate the breakdown of the particular branched structure. nih.govcleaninginstitute.org
Interactive Table: Biodegradability of Alkyl Sulfate Types
| Alkyl Sulfate Type | General Biodegradability | Example | Reference |
|---|---|---|---|
| Linear Primary | Readily and completely biodegradable | Sodium Dodecyl Sulfate (SDS) | cleaninginstitute.org |
| Slightly Branched | Readily biodegradable, comparable to linear | 2-Butyloctyl sulfate, 2-ethyl-hexyl sulfate | nih.govcleaninginstitute.org |
| Highly Branched | Slower degradation, can be resistant | CH₃-C(CH₃)₂-CH₂-CH(CH₃)-CH₂OSO₃⁻Na⁺ | cleaninginstitute.org |
| Linear Secondary | Readily biodegradable | Linear C10-C13 secondary alkyl sulfates | cleaninginstitute.org |
Physicochemical Degradation Processes in Aquatic and Atmospheric Environments
Besides biodegradation, non-biological processes can also contribute to the transformation of branched alkyl sulfates in the environment, although often at a slower rate.
Sulfate esters can undergo hydrolysis, a chemical reaction with water that cleaves the ester bond. This process is influenced by pH and temperature. nist.gov The hydrolysis of alkyl sulfates can be catalyzed by acid or alkali. pnas.org However, in typical environmental conditions with a near-neutral pH, the uncatalyzed hydrolysis of the sulfate ester bond is a very slow process. pnas.org For instance, the estimated half-life for the uncatalyzed hydrolysis of methyl sulfate at 25°C is 1,100 years, highlighting the stability of the sulfate ester bond in the absence of enzymatic catalysis. pnas.org This indicates that abiotic hydrolysis is likely a minor degradation pathway for compounds like this compound in most aquatic systems compared to the much faster enzymatic hydrolysis. pnas.org
Photochemical reactions, driven by sunlight, are a significant degradation pathway for many organic pollutants in the atmosphere and surface waters. These processes can involve direct photolysis, where the molecule itself absorbs light and is transformed, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals.
While sulfate itself is a key player in atmospheric photochemistry, often involved in the formation of secondary inorganic aerosols, specific data on the direct photochemical transformation of branched alkyl sulfates is limited. researchgate.netnih.gov Some research indicates that surfactants can enhance the photochemical conversion of other atmospheric compounds, such as the conversion of SO2 to sulfates on photosensitive particles. nih.gov There are also photocatalytic methods being developed for the cleavage of C-O bonds, which could theoretically be applied to the sulfate ester linkage. acs.org However, the direct environmental relevance and specific pathways for the photochemical degradation of this compound and similar compounds are not well-documented.
Environmental Fate Modeling and Monitoring Methodologies for Alkyl Sulfates
The environmental fate of alkyl sulfates, including branched structures like this compound, is primarily governed by their physicochemical properties and susceptibility to biodegradation. While specific environmental fate models for this compound are not detailed in publicly available literature, the general approach involves using software that estimates environmental distribution based on key chemical properties.
Environmental Fate Modeling
Predictive modeling for organic chemicals, including alkyl sulfates, often utilizes tools like the EPI (Estimation Program Interface) Suite™, which can estimate properties that dictate environmental transport and persistence. epa.gov These models require inputs such as the octanol-water partition coefficient (Kow), water solubility, and biodegradation rates to predict the chemical's distribution across various environmental compartments like water, soil, and air. epa.gov For surfactants, Kow is not always a reliable descriptor of hydrophobicity and environmental partitioning due to their tendency to accumulate at interfaces. oecd.org However, it remains a key parameter in screening-level models. epa.gov More advanced modeling platforms like PHREEQC can simulate the transport and geochemical reactions of pollutants in aqueous environments but require specific input parameters derived from experimental data. mdpi.com Automated environmental exposure assessment tools are also in development to streamline the modeling workflow for various chemical substances. knoell.com
Monitoring Methodologies
Monitoring of alkyl sulfates in the environment is not a routine requirement for water quality standards. oecd.org However, several analytical methods are available for their detection and quantification in environmental matrices.
Non-Specific Methods: A common, non-specific method involves measuring Methylene Blue Active Substances (MBAS). This colorimetric test detects a wide range of anionic surfactants, including alkyl sulfates, but does not differentiate between them. oecd.orgnih.gov
Specific Methods: For specific identification and quantification, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors is a powerful tool. researchgate.netshu.ac.uk These methods can separate different alkyl sulfate homologues and isomers, allowing for detailed analysis. For instance, a method for separating linear and branched alkylbenzene sulfonates using an anion exchange column with UV detection has been developed. researchgate.net Indirect photometric detection and liquid chromatography have also been used for the separation and detection of alkyl sulfates. nih.gov
Monitoring data from various studies indicate that alkyl sulfates are effectively removed in wastewater treatment plants (WWTPs).
Impact of Molecular Branching on Environmental Persistence and Transport
The molecular structure, particularly the degree and position of branching in the alkyl chain, significantly influences the environmental behavior of alkyl sulfates. This includes their persistence, which is primarily dictated by biodegradability, and their transport, which is affected by physicochemical properties like hydrophobicity.
Impact on Environmental Persistence (Biodegradability)
Contrary to early assumptions that branching hinders biodegradation, many branched alkyl sulfates are found to be readily biodegradable. researchgate.net The persistence of these compounds is generally low in environments with active microbial populations.
Mechanism: The biodegradation of alkyl sulfates is initiated by enzymes called alkylsulfatases, which hydrolyze the sulfate ester bond to release the corresponding alcohol and an inorganic sulfate ion. researchgate.net The resulting alcohol is then typically mineralized by the microorganisms.
Influence of Branching: The biodegradability of alkyl sulfates can vary with the complexity of their branching.
Slightly branched secondary alkyl sulfates are considered readily biodegradable. oecd.org
Studies on 2-butyloctyl sulfate, a branched primary alkyl sulfate, show it is readily biodegraded by Pseudomonas strains, which produce specific, inducible alkylsulfatases to handle the branched structure. researchgate.net
Some highly branched structures may exhibit slower degradation rates compared to their linear counterparts. oecd.org
Impact on Environmental Transport
The transport of alkyl sulfates in the environment is influenced by their partitioning behavior between water and other environmental phases like sediment and sludge. This partitioning is linked to the hydrophobicity of the molecule.
Hydrophobicity and Branching: Branching in the alkyl chain generally increases the hydrophobicity of a surfactant molecule. Studies on ionic liquids have shown that branched alkyl chains can decrease water solubility while increasing the compound's solubility in water, affecting the mutual solubilities. This increased lipophilicity suggests a greater tendency for branched alkyl sulfates to adsorb to organic matter in soil and sediment compared to linear isomers of the same carbon number.
Environmental Mobility: Despite potentially higher sorption to solids, the ready biodegradability of many branched alkyl sulfates means they are unlikely to be transported over long distances in most environments. Their removal is highly efficient in wastewater treatment systems, with removal rates for total C12 and C16-18 alkyl sulfates reported at 96%. This efficient removal significantly reduces the mass of these surfactants entering surface waters, thus limiting their transport and environmental exposure.
Applications in Chemical Research and Industrial Methodologies Excluding Clinical and Direct Consumer Product Performance
Role in Specialized Diagnostic Media and Biological Assays
The compound's ability to selectively inhibit the growth of certain microorganisms makes it a valuable component in diagnostic media.
7-Ethyl-2-methylundecan-4-yl sulfate (B86663), commercially known as Niaproof 4 or Tergitol 4, is a critical selective agent in Xylose Lysine (B10760008) Tergitol 4 (XLT4) agar (B569324). azelis.com XLT4 agar is a highly selective medium developed for the isolation and identification of non-typhi Salmonella species from food, water, and clinical samples. azelis.comsigmaaldrich.com
The primary role of 7-Ethyl-2-methylundecan-4-yl sulfate in this medium is to inhibit the growth of non-Salmonella organisms. atamanchemicals.com As an anionic detergent, it effectively suppresses a wide range of Gram-positive bacteria and many non-pathogenic Gram-negative strains, such as Proteus species, which can interfere with the identification of Salmonella. sigmaaldrich.com This selectivity is crucial for reducing background flora and allowing for the clear differentiation and enumeration of Salmonella colonies. azelis.com The concentration of the surfactant is carefully controlled; typically, 4.6 mL of a ~27% solution is added per liter of the agar base. atamanchemicals.com
The medium's diagnostic capability relies on several biochemical reactions. Salmonella typically ferment xylose, but after exhausting it, they decarboxylate lysine, causing a rise in pH. This pH shift, indicated by phenol (B47542) red, results in red colonies. Furthermore, the production of hydrogen sulfide (B99878) (H₂S) from sodium thiosulfate (B1220275) leads to the formation of black-centered colonies in the presence of ferric ammonium (B1175870) citrate. azelis.comsigmaaldrich.com The inhibition of competing flora by this compound ensures that these characteristic reactions for Salmonella are not obscured. sigmaaldrich.com
Table 1: Composition and Function of Key Components in XLT4 Agar
| Component | Function |
| This compound (Tergitol™ 4) | Selective agent; inhibits Gram-positive and many non-Salmonella Gram-negative bacteria. azelis.comsigmaaldrich.comatamanchemicals.com |
| Xylose, Lactose, Sucrose | Fermentable carbohydrates for differentiation. azelis.com |
| Lysine | Amino acid for detecting lysine decarboxylation by Salmonella. sigmaaldrich.com |
| Phenol Red | pH indicator to detect acid production from sugar fermentation and alkaline reversion from lysine decarboxylation. sigmaaldrich.com |
| Sodium Thiosulfate & Ferric Ammonium Citrate | Indicator system for hydrogen sulfide (H₂S) production, resulting in black colonies. azelis.com |
| Yeast Extract, Peptone | Sources of nutrients. azelis.com |
| Agar | Solidifying agent. atamanchemicals.com |
Application in Analytical Sample Preparation
The surfactant properties of this compound are also harnessed in the preparation of biological samples for analysis, particularly where cell integrity needs to be disrupted.
In the field of optical diagnostics, the analysis of whole blood can be hampered by light scattering caused by blood cells, which can significantly affect measurement accuracy. chemicalbook.com To mitigate this, lysing agents are employed to rupture the cells and create a more optically clear solution.
A patent for blood cell lysis compositions includes sodium (7-ethyl-2-methylundecan-4-yl) sulfate as a potential secondary alcohol ethoxylate surfactant for this purpose. chemicalbook.com These compositions are designed for rapid and efficient lysis, with the goal of lysing at least 90% of blood cells in a sample in under two seconds. chemicalbook.com The surfactant aids in disrupting the cell membrane, leading to the release of intracellular contents and a reduction in light scattering. The composition typically includes the surfactant at a concentration between 2.5% and 20% (w/v) within a buffered solution to maintain a stable pH between 6 and 8. chemicalbook.com The use of a biodegradable surfactant like this compound is also noted as a beneficial feature. chemicalbook.com
Table 2: Example Formulation of a Blood Cell Lysis Composition
| Component Type | Example Compound | Potential Concentration Range (% w/v) | Function |
| Surfactant | Sodium (7-ethyl-2-methylundecan-4-yl) sulfate | 2.5% - 20% | Disrupts blood cell membranes. chemicalbook.com |
| Buffer | 3-(N-Morpholino)propanesulfonic acid (MOPS) | Not specified | Maintains stable pH. chemicalbook.com |
| Biocide | 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Not specified | Preservative. chemicalbook.com |
Function as a Surfactant in Emulsion and Dispersion Technologies
As a branched alkyl sulfate, this compound exhibits surface-active properties that are valuable in various industrial formulations, functioning primarily as a wetting agent and emulsifier.
This compound, under the trade name Niaproof 4, is recognized as an excellent wetting agent and penetrant. azelis.comknowde.com Its molecular structure allows it to reduce the surface tension between a liquid and a solid surface, promoting the spreading of the liquid. This property is particularly useful in solutions containing low to moderate concentrations (3-10%) of dissolved solids. sigmaaldrich.com
While specific formulation details for adhesives and coatings are proprietary, related nonionic surfactants from the Tergitol family are used in these applications. For instance, surfactants in this class are used to improve stability and performance by acting as emulsifiers in adhesive formulations and to enhance pigment dispersion and stability in paint formulations. atamanchemicals.com The function of this compound as a wetting agent suggests its utility in similar industrial systems where efficient surface contact and penetration are required. knowde.com
The design of modern surfactant systems often involves leveraging the unique properties of non-linear alkyl chains. Branched alkyl sulfates (BAS), such as this compound, are of particular interest due to their distinct performance characteristics compared to their linear counterparts. sielc.com
Research into branched surfactants has shown that the position and size of the branching on the hydrophobic tail significantly influence properties like micelle formation, surface tension reduction, and cleaning efficiency, especially at lower temperatures. sielc.comcalpaclab.com For example, studies on alkylbenzene sulfonates demonstrated that a branched alkyl tail has a significantly greater ability to form micelles compared to a linear tail of the same carbon number. sielc.com This is attributed to the different packing parameters of the branched molecules at interfaces.
The structure of this compound, with its ethyl and methyl branches, provides a bulky hydrophobic group that can disrupt crystalline packing and enhance solubility and performance in complex formulations. calpaclab.com The development of surfactant systems often involves creating specific mixtures of branched and linear surfactants to achieve a desired balance of properties, such as sudsing profile and rinseability in cleaning applications. knowde.com The incorporation of branched sulfates is a key strategy for formulating products with enhanced performance under specific conditions, such as cold water washing. calpaclab.com
Table 3: Comparison of General Properties: Branched vs. Linear Alkyl Sulfates
| Property | Branched Alkyl Sulfates | Linear Alkyl Sulfates |
| Micelle Formation | Tend to form micelles more readily. sielc.com | Less propensity for micelle formation compared to branched counterparts. sielc.com |
| Cold Water Performance | Often show improved effectiveness. calpaclab.com | May exhibit reduced performance at lower temperatures. |
| Packing at Interfaces | Less ordered packing due to steric hindrance. | Can pack more densely, forming more ordered structures. |
| Biodegradability | Can be lower depending on the degree and position of branching. | Generally more readily biodegradable. |
Utilization as a Counterion in Advanced Material and Pharmaceutical Formulations
The primary application of this compound in research and industry lies in its function as a specialized counterion. When paired with an oppositely charged molecule, it can significantly alter the physicochemical properties of the resulting salt, leading to improved performance in various formulations. This is particularly relevant in the development of advanced materials and in the pharmaceutical industry, where the delivery of poorly soluble drugs remains a major challenge.
Engineering of Lipophilic Salts for Formulation Strategies
The formation of lipophilic salts, also known as hydrophobic ion pairing, is a key strategy to enhance the solubility of compounds in non-aqueous or lipid-based environments. This compound, often used in its sodium salt form (Sodium Tetradecyl Sulfate), is an effective tool in this process. mdpi.comnih.gov By pairing this bulky and branched anionic surfactant with a cationic active pharmaceutical ingredient (API), a new salt with significantly increased lipophilicity can be created. nih.govmonash.edu
This increased lipophilicity is crucial for the formulation of drugs with poor water solubility, a common issue in the pharmaceutical industry. mdpi.com By converting a crystalline, high-melting-point drug into a lower-melting, more lipophilic salt, its solubility in lipid-based formulations can be dramatically increased. monash.edudrug-dev.com This approach allows for higher drug loading in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), which can, in turn, improve the oral bioavailability of the drug. nih.gov
Detailed Research Findings:
Recent studies have highlighted the effectiveness of using branched alkyl sulfates like this compound as counterions. For instance, research on the anti-cancer drug venetoclax, a poorly water-soluble compound, demonstrated that forming a lipophilic salt with an alkyl sulfate counterion significantly enhanced its solubility in lipid-based formulations. This strategy is being explored to overcome the challenges associated with the oral delivery of such drugs. mdpi.com
The branched structure of this compound is a key factor in its efficacy. The branching disrupts the crystal lattice of the salt, leading to a lower melting point and increased solubility in lipidic vehicles. monash.edu This is a distinct advantage over linear alkyl sulfates, which may not provide the same degree of disruption.
While the primary focus of research has been on pharmaceutical applications, the principles of using this compound as a counterion to create lipophilic salts can be extended to other industrial applications. For example, in the field of advanced materials, this compound could be used to modify the properties of polymers or to create novel ionic liquids with specific functionalities. monash.edu The ability to tune the lipophilicity of a compound by selecting an appropriate counterion opens up possibilities for creating materials with tailored properties for a wide range of applications.
Below is a data table summarizing the properties of this compound and its sodium salt, which are critical for its role in formulation science.
| Property | This compound | Sodium this compound |
| Molecular Formula | C14H30O4S | C14H29NaO4S |
| Molecular Weight | 294.45 g/mol | 316.43 g/mol |
| IUPAC Name | 7-Ethyl-2-methylundecan-4-yl hydrogen sulfate | Sodium this compound |
| CAS Number | Not available | 139-88-8 |
| Physical State | Not available | White, waxy solid |
| Key Application | Counterion for lipophilic salt formation | Anionic surfactant, sclerosing agent, counterion |
Data sourced from PubChem and other chemical databases. nih.govsielc.com
Future Research Directions and Emerging Areas in Branched Alkyl Sulfate Science
Development of Sustainable Synthesis Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of branched alkyl sulfates is no exception. A primary focus of future research is the utilization of renewable feedstocks to replace traditional petroleum-based starting materials. nih.govresearchgate.net
Key research areas include:
Renewable Feedstocks: Exploration of plant-based oils, such as coconut and palm kernel oil, as well as carbohydrates from sources like sugars and starches, is a promising avenue. caister.comcardiffmet.ac.uk These renewable materials can be chemically transformed into the fatty alcohols that serve as precursors for branched alkyl sulfates.
Biocatalysis: The use of enzymes, such as lipases and sulfotransferases, offers a milder and more selective alternative to traditional chemical synthesis. nih.govnih.govigenomix.com.tr Biocatalytic methods can reduce the use of hazardous reagents and minimize waste generation. For instance, enzymatic synthesis of sugar fatty acid esters in ionic liquids has been demonstrated as an environmentally friendly approach. nih.gov
Greener Chemical Methods: Research is also directed towards developing safer and more efficient chemical processes. This includes avoiding the use of toxic solvents and reagents, such as the sulfur trioxide and chlorosulfonic acid traditionally used in sulfation. An alternative, greener method for synthesizing secondary alkyl sulfonates involves the use of sodium bisulfite, which avoids the use of sulfur dioxide and chlorine. nih.gov
| Feedstock Type | Examples | Potential Advantages |
| Petrochemical | Ethylene, Propylene | Well-established technology, high purity |
| Oleochemical (Renewable) | Coconut oil, Palm oil, Tallow | Biodegradable, lower carbon footprint |
| Carbohydrate (Renewable) | Glucose, Sucrose | Abundant, potentially lower cost |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the synthesis of complex molecules like 7-Ethyl-2-methylundecan-4-yl sulfate (B86663), real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques are being developed and applied to provide in-situ analysis of chemical transformations.
Emerging spectroscopic tools and their applications:
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for obtaining structural information about surfactant molecules and their aggregates. nih.gov It can be used to monitor the formation of the sulfate ester group during synthesis and to study the hydration and aggregation behavior of the final product. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, provides detailed structural elucidation of surfactant molecules. frontiersin.orgnih.govplos.org It can be used to confirm the branched structure of the alkyl chain and to differentiate between isomers. nih.gov
Mass Spectrometry (MS): Techniques like electrospray ionization-mass spectrometry (ESI-MS) are invaluable for the analysis of sulfated compounds. caister.com They allow for the unambiguous identification of reaction products and can be used to monitor the progress of enzymatic sulfation reactions in real-time. caister.comresearchgate.net
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy can provide information on the vibrational modes of molecules and is particularly useful for studying aqueous solutions. nih.govigenomix.com.tr Surface-enhanced Raman spectroscopy (SERS) can be employed to study the interaction of surfactants with metal surfaces. frontiersin.org
| Spectroscopic Technique | Information Provided | Application in Branched Alkyl Sulfate Science |
| FTIR | Functional groups, molecular structure, aggregation | Monitoring sulfation, studying micelle formation |
| NMR | Detailed molecular structure, isomer differentiation | Characterization of branched alkyl chain structure |
| Mass Spectrometry | Molecular weight, product identification | Real-time monitoring of enzymatic synthesis |
| Raman Spectroscopy | Vibrational modes, molecular interactions | Studying surfactant behavior in aqueous solutions |
Computational Design of Novel Branched Architectures with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new surfactant molecules with specific, tailored properties. By simulating the behavior of molecules at the atomic level, researchers can predict their performance and guide synthetic efforts.
Key computational approaches:
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate the chemical structure of a molecule with its physical and chemical properties. nih.govcaister.comcardiffmet.ac.uk These models can predict properties like critical micelle concentration (CMC), surface tension, and biodegradability, allowing for the in-silico screening of large numbers of potential surfactant candidates. nih.govcardiffmet.ac.uk Graph neural networks (GNNs) are a recent development in QSPR modeling that have shown high accuracy in predicting surfactant properties. nih.govcardiffmet.ac.uk
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure of surfactant molecules and their interactions with other species. plos.orgslideshare.net This information is crucial for predicting reactivity and designing molecules with specific binding properties. slideshare.net
Exploration of New Non-Clinical Industrial and Research Applications
While some applications of branched alkyl sulfates are established, ongoing research seeks to discover new uses for these versatile molecules in various industrial and research settings.
Potential application areas:
Enhanced Oil Recovery (EOR): Surfactants are used in EOR to reduce interfacial tension between oil and water, thereby improving the efficiency of oil extraction from reservoirs. Branched alkyl sulfates are being investigated for their potential in this application.
Detergents and Cleaning Products: The branching in the alkyl chain can improve the solubility and performance of surfactants in cold water and hard water conditions, making them attractive for use in laundry detergents and other cleaning formulations. slideshare.net
Emulsion Polymerization: Surfactants are used as emulsifiers in the production of polymers. The specific structure of branched alkyl sulfates can influence the stability and properties of the resulting polymer latex.
Bioremediation: Surfactants can enhance the bioavailability of hydrophobic pollutants, such as hydrocarbons, to microorganisms, thereby accelerating their bioremediation. The effectiveness of this process can be influenced by the surfactant's structure.
Integration of Omics Technologies in Biodegradation Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of microbial biodegradation. These powerful tools provide a holistic view of the metabolic processes involved in the breakdown of complex molecules like branched alkyl sulfates.
Applications of omics technologies:
Genomics: By sequencing the genomes of surfactant-degrading microorganisms, researchers can identify the genes that encode for key enzymes, such as alkylsulfatases. nih.govfrontiersin.orgfrontiersin.orgnih.gov This information is crucial for understanding the genetic basis of biodegradation.
Proteomics: Proteomics involves the large-scale study of proteins. By analyzing the proteins expressed by microorganisms in the presence of a branched alkyl sulfate, scientists can identify the specific enzymes that are actively involved in its degradation. nih.gov
Metabolomics: Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. This technique can be used to identify the intermediate products of surfactant biodegradation, providing a detailed map of the metabolic pathways. nih.govnih.gov
Multi-omics Analysis: Integrating data from genomics, proteomics, and metabolomics provides a comprehensive understanding of how microorganisms respond to and metabolize branched alkyl sulfates. nih.govplos.orgresearchgate.netnih.gov This integrated approach can reveal complex regulatory networks and synergistic interactions within microbial communities. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Ethyl-2-methylundecan-4-yl sulfate, and what analytical techniques are critical for confirming its structural purity?
- Methodological Answer : The compound is typically synthesized via sulfation of the corresponding alcohol (e.g., 7-ethyl-2-methylundecan-4-ol) using sulfuric acid or sulfating agents. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm branching at the 4-position and ethyl/methyl substituents.
- Mass Spectrometry (MS) : For molecular weight verification (317.44 g/mol, C₁₄H₃₀NaO₄S) and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify sulfate ester peaks (~1200–1250 cm⁻¹ S=O stretching). Cross-referencing with computational predictions (e.g., DFT-based vibrational analysis) enhances reliability .
Q. How does the sulfate group in this compound influence its surfactant properties, and what experimental methods quantify these effects?
- Methodological Answer : The sulfate group enhances hydrophilicity, enabling micelle formation. Critical methods include:
- Surface Tension Measurements : Using a tensiometer to determine critical micelle concentration (CMC).
- Dynamic Light Scattering (DLS) : To analyze micelle size and stability under varying pH/temperature.
- Molecular Dynamics Simulations : To model surfactant behavior at aqueous interfaces. Studies on analogous sulfated surfactants highlight correlations between alkyl chain branching and CMC .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic and steric effects of this compound in molecular interactions?
- Methodological Answer :
- DFT Workflow : Optimize geometry using functionals like B3LYP/6-311+G(d,p). Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Steric Analysis : Use Hirshfeld surface analysis to assess steric hindrance from ethyl/methyl groups.
- Validation : Compare computed NMR chemical shifts with experimental data to refine accuracy. The Colle-Salvetti correlation-energy model has been adapted for similar surfactants .
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software (SHELXL/SHELXS) address them?
- Methodological Answer :
- Challenges : Low crystallinity due to flexible alkyl chains and sulfate hydration.
- Solutions :
- SHELXL Refinement : Use twin refinement for pseudo-symmetric crystals.
- SHELXD for Phasing : Employ direct methods for partial structure resolution, supplemented by Patterson maps for heavy atoms (e.g., sulfur).
- Validation : Cross-check with spectroscopic data to resolve ambiguities in atomic displacement parameters .
Q. How do researchers reconcile discrepancies between experimental NMR data and computational predictions for this compound’s conformational dynamics?
- Methodological Answer :
- Step 1 : Perform variable-temperature NMR to probe rotameric equilibria (e.g., ethyl group rotation).
- Step 2 : Use DFT-based relaxed potential energy scans to map energy barriers between conformers.
- Step 3 : Apply maximum entropy method (MEM) to model dynamic averaging in NMR spectra. Discrepancies often arise from solvent effects omitted in gas-phase computations .
Q. What methodologies optimize the stability of this compound under varying pH and temperature conditions in biochemical assays?
- Methodological Answer :
- Stability Testing :
- pH Studies : Use buffered solutions (pH 2–12) with HPLC monitoring of degradation products (e.g., free sulfate).
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Stabilization Strategies :
- Lyophilization : For long-term storage, avoiding hydrolysis.
- Incompatibility Notes : Avoid strong acids/oxidizers, as per reactivity data for analogous sulfates .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of this compound in cell-based assays?
- Methodological Answer :
- Controlled Variables : Standardize cell lines, exposure times, and surfactant concentrations.
- Mechanistic Studies : Use fluorescent probes (e.g., propidium iodide) to distinguish membrane disruption vs. metabolic inhibition.
- Meta-Analysis : Compare studies with similar purity thresholds (≥95% by HPLC) to exclude batch variability .
Methodological Best Practices
- Experimental Design : Always include triplicate measurements for surfactant properties (CMC, micelle size) to account for batch variability.
- Data Presentation : Follow IUPAC guidelines for reporting uncertainties in spectroscopic and computational data .
- Ethical Compliance : Adhere to safety protocols for sulfates (e.g., avoid inhalation; use fume hoods) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
